molecular formula C69H56N2O2 B3102274 N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene CAS No. 1416368-06-3

N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene

Cat. No.: B3102274
CAS No.: 1416368-06-3
M. Wt: 945.2 g/mol
InChI Key: TUAZIUOIITZCAX-UHFFFAOYSA-N
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Description

N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene (IPrOMe) is a sterically hindered N-heterocyclic carbene (NHC) ligand characterized by its 2,6-bis(diphenylmethyl)phenyl substituents at the N-aryl positions and a 4-methoxy group on the central phenyl ring (Figure 1). This ligand is derived from its imidazolium salt precursor (CAS 1416368-03-0), synthesized via alkylation and deprotonation steps . The methoxy group at the 4-position distinguishes IPrOMe from its methyl-substituted analog, IPr* (N,N′-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene), introducing electronic and steric modifications critical to its coordination chemistry and catalytic behavior .

IPr*OMe is primarily utilized in transition-metal catalysis, particularly with palladium and cobalt, where its electron-donating methoxy group and extreme steric bulk influence substrate accessibility and metal-center reactivity .

Properties

IUPAC Name

1,3-bis(2,6-dibenzhydryl-4-methoxyphenyl)-2H-imidazol-1-ium-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H56N2O2/c1-72-58-45-60(64(50-27-11-3-12-28-50)51-29-13-4-14-30-51)68(61(46-58)65(52-31-15-5-16-32-52)53-33-17-6-18-34-53)70-43-44-71(49-70)69-62(66(54-35-19-7-20-36-54)55-37-21-8-22-38-55)47-59(73-2)48-63(69)67(56-39-23-9-24-40-56)57-41-25-10-26-42-57/h3-48,64-67H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZIUOIITZCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=[C-]4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H56N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene typically involves the reaction of 2,6-bis(diphenylmethyl)-4-methoxyaniline with glyoxal to form the corresponding diimine. This diimine is then cyclized with formaldehyde and ammonium acetate to yield the imidazolium salt, which is subsequently deprotonated to form the desired NHC ligand .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and metal precursors like palladium or copper salts. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various metal-NHC complexes, which are valuable in catalysis .

Mechanism of Action

The mechanism by which N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene exerts its effects involves the stabilization of transition metal centers. The bulky and electron-rich nature of the ligand enhances the reactivity and selectivity of the metal complexes it forms. These complexes can activate substrates through oxidative addition, reductive elimination, and migratory insertion pathways, facilitating a wide range of catalytic transformations .

Comparison with Similar Compounds

Comparison with Similar N-Heterocyclic Carbenes

Steric and Electronic Profiles

The following table summarizes key structural and electronic differences between IPr*OMe and analogous NHC ligands:

Ligand Substituents (4-position) Steric Bulk Electronic Effect Key Applications
IPr*OMe Methoxy (-OCH₃) Extremely High Electron-donating Pd-catalyzed cross-coupling
IPr* (IPr*Me) Methyl (-CH₃) Extremely High Neutral Ni-/Pd-catalyzed cycloadditions
IPr Isopropyl (-iPr) High Neutral Au-/Pd-catalyzed coupling
IMes Trimethylphenyl (Mes) Moderate Neutral Au-catalyzed hydrophenoxylation

Steric Considerations :

  • IPrOMe andIPr exhibit comparable steric bulk due to their shared 2,6-bis(diphenylmethyl)phenyl groups. However, the methoxy group in IPrOMe introduces enhanced solubility in polar solvents compared to the hydrophobic methyl group in IPr .
  • IPr (N,N′-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has lower steric hindrance than IPr*OMe, enabling broader substrate scope in cross-coupling reactions .

Electronic Effects :

  • In contrast, the methyl group in IPr exerts a neutral electronic effect .

Catalytic Performance

Palladium-Catalyzed Reactions
  • IPrOMe was tested inBuchwald–Hartwig arylamination alongside IPr. While IPr* achieved higher yields in carbonylative cycloadditions (93% yield for β-lactam synthesis ), IPr*OMe showed moderate activity , likely due to its bulk limiting substrate coordination .
  • In palladacycle synthesis, IPr* failed to form complexes due to steric incompatibility, whereas smaller ligands like IPr and IMes were successful (82–95% yields) .
Cobalt-Catalyzed Hydrosilylation
  • IPrOMe demonstratedhigh Markovnikov selectivity in alkyne hydrosilylation when paired with cobalt. Its performance was comparable to IPr derivatives with ethyl or phenyl groups, suggesting steric bulk dominates over electronic effects in this context .
Gold-Catalyzed Reactions
  • IPr and IMes outperformed IPr*OMe in gold-mediated hydrophenoxylation, as their smaller size accommodated phenol activation more effectively .

Biological Activity

N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene (commonly referred to as IPr*OMe) is a highly sterically hindered N-heterocyclic carbene (NHC) that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, including its biochemical properties, cellular effects, and potential therapeutic applications.

PropertyValue
Molecular FormulaC69H56N2O2
Molecular Weight947.211 g/mol
Density1.2 ± 0.1 g/cm³
LogP16.14
AppearanceWhite powder
SensitivityAir and moisture sensitive

This compound has a significant molecular weight and a high LogP value, indicating its lipophilic nature which may influence its biological activity by facilitating membrane permeability.

NHCs like IPr*OMe are known for their strong σ-donating ability, which allows them to stabilize transition metal complexes effectively. This stabilization is crucial in various catalytic processes, particularly in homogeneous catalysis where the compound can act as a ligand to enhance reaction rates and selectivity in biochemical reactions .

Cellular Effects

Research indicates that this compound influences cellular processes by modulating signaling pathways and gene expression. It interacts with various proteins, leading to alterations in their activity and function. This interaction can result in significant changes in cellular metabolism and potentially affect cell proliferation and apoptosis .

Anti-Cancer Activity

Studies have explored the anti-cancer potential of NHCs, including IPr*OMe, due to their ability to form stable complexes with metal ions that can induce cytotoxic effects on cancer cells. The compound's structural features allow it to target specific pathways involved in tumor growth and metastasis .

Neuroprotective Effects

The compound's ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in neurodegenerative diseases such as Parkinson's disease (PD). In silico studies have indicated that NHCs may serve as novel therapeutic agents by targeting non-dopaminergic pathways to alleviate symptoms associated with PD .

Case Studies

  • In Silico Studies on Parkinson's Disease : A study highlighted the use of this compound as a potential ligand for GPCRs involved in PD treatment. The findings suggest that this compound could help extend the efficacy of existing therapies by modulating receptor activity without the side effects associated with dopaminergic treatments .
  • Catalytic Applications : In catalytic processes involving organic transformations, IPr*OMe has shown promise in enhancing reaction rates significantly compared to traditional catalysts. Its unique structure allows for greater substrate specificity and improved yields in various chemical reactions .

Q & A

Q. What are the established synthetic routes for preparing N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene, and how are intermediates characterized?

The ligand is typically synthesized via deprotonation of the corresponding imidazolium salt. Key steps include:

  • Imidazolium salt preparation : Reacting 2,6-bis(diphenylmethyl)-4-methoxyaniline with glyoxal and HCl, followed by alkylation.
  • Deprotonation : Using strong bases like KOt^tBu or NaHMDS under inert conditions.
  • Characterization : 1^1H/13^13C NMR confirms the carbene’s electronic environment. X-ray crystallography resolves steric parameters, such as the %Vbur_{bur} (buried volume), critical for catalytic applications .

Q. What catalytic transformations commonly employ this N-heterocyclic carbene (NHC) ligand, and under what conditions?

The ligand (often termed IPr*OMe ) is widely used in transition-metal catalysis due to its steric bulk and electron-donating methoxy groups. Notable applications include:

Reaction Type Catalytic System Key Conditions Outcome
Suzuki-Miyaura CouplingPd(IPr*OMe)/BaseToluene, 80–110°C, aryl chloridesHigh yields with challenging substrates
β-Lactam SynthesisPd2_2(dba)3_3/IPr*OMe/COToluene, 110°C, carbonylative cycloaddition93% yield for β-lactams
HydrophenoxylationAu/Ag or Cu systems with IPr*OMeAmbient to 60°C, phenol derivativesEfficient C–O bond formation

Q. How does the steric and electronic profile of this ligand compare to other NHCs (e.g., IPr, SIPr)?

  • Steric Bulk : The 2,6-bis(diphenylmethyl)-4-methoxyphenyl groups create a %Vbur_{bur} >40%, exceeding IPr (∼37%) and SIPr (∼34%), enabling stabilization of low-coordinate metal centers .
  • Electronic Effects : Methoxy groups enhance electron donation, verified by IR spectroscopy (CO stretching frequencies of metal carbonyl complexes) .

Advanced Research Questions

Q. What mechanistic insights explain the ligand’s efficacy in nickel-catalyzed C–N cross-couplings?

Studies on [(IPr*OMe)Ni(styrene)2_2] complexes reveal:

  • Oxidative Addition : The ligand’s steric bulk slows aryl chloride oxidative addition, preventing unwanted side reactions.
  • Reductive Elimination : Electron-rich environments favor C–N bond formation. Kinetic studies (Eyring analysis) show ΔG^‡ reductions of 5–10 kcal/mol compared to smaller NHCs .
  • Intermediate Isolation : Crystallographic data confirm stable Ni(0) and Ni(II) intermediates, supporting a non-radical Ni(0)/Ni(II) cycle .

Q. How can contradictory performance data (e.g., solvent effects, temperature sensitivity) be resolved in palladium-catalyzed reactions?

Case Study: In β-lactam synthesis, conflicting yields (70–93%) arise from:

  • Solvent Polarity : Toluene (non-polar) outperforms THF due to better stabilization of Pd–CO intermediates .
  • Temperature Gradients : Lower temperatures (<100°C) favor side-product formation (e.g., imine dimerization). Controlled heating (110°C) ensures carbene transfer efficiency .
  • Mitigation Strategy : Use kinetic profiling (e.g., in situ IR) to optimize CO pressure and ligand loading .

Q. What strategies enhance the ligand’s stability in moisture-sensitive reactions?

  • Ligand Modification : Introducing electron-withdrawing groups (e.g., sulfonate) improves water solubility while retaining catalytic activity, as demonstrated in aqueous Suzuki reactions .
  • Protective Additives : Bulky Lewis acids (e.g., Al(Ot^tPr)3_3) sequester moisture without deactivating the metal center .
  • Experimental Design : Pre-drying solvents (<10 ppm H2_2O) and glovebox techniques minimize hydrolysis of the imidazolium precursor .

Q. Methodological Recommendations

  • Characterization : Always pair NMR with X-ray crystallography to resolve steric parameters.
  • Reaction Monitoring : Use in situ techniques (e.g., IR, Raman) for real-time analysis of transient intermediates.
  • Computational Support : DFT calculations (e.g., NBO analysis) clarify electronic contributions to catalytic cycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene
Reactant of Route 2
N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene

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